1,3-Dimethyl-8-(4-methylpiperazin-1-yl)-7-(naphthalen-1-ylmethyl)purine-2,6-dione 1,3-Dimethyl-8-(4-methylpiperazin-1-yl)-7-(naphthalen-1-ylmethyl)purine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 309938-17-8
VCID: VC16160831
InChI: InChI=1S/C23H26N6O2/c1-25-11-13-28(14-12-25)22-24-20-19(21(30)27(3)23(31)26(20)2)29(22)15-17-9-6-8-16-7-4-5-10-18(16)17/h4-10H,11-15H2,1-3H3
SMILES:
Molecular Formula: C23H26N6O2
Molecular Weight: 418.5 g/mol

1,3-Dimethyl-8-(4-methylpiperazin-1-yl)-7-(naphthalen-1-ylmethyl)purine-2,6-dione

CAS No.: 309938-17-8

Cat. No.: VC16160831

Molecular Formula: C23H26N6O2

Molecular Weight: 418.5 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dimethyl-8-(4-methylpiperazin-1-yl)-7-(naphthalen-1-ylmethyl)purine-2,6-dione - 309938-17-8

Specification

CAS No. 309938-17-8
Molecular Formula C23H26N6O2
Molecular Weight 418.5 g/mol
IUPAC Name 1,3-dimethyl-8-(4-methylpiperazin-1-yl)-7-(naphthalen-1-ylmethyl)purine-2,6-dione
Standard InChI InChI=1S/C23H26N6O2/c1-25-11-13-28(14-12-25)22-24-20-19(21(30)27(3)23(31)26(20)2)29(22)15-17-9-6-8-16-7-4-5-10-18(16)17/h4-10H,11-15H2,1-3H3
Standard InChI Key YSVXFXZYWCRMNK-UHFFFAOYSA-N
Canonical SMILES CN1CCN(CC1)C2=NC3=C(N2CC4=CC=CC5=CC=CC=C54)C(=O)N(C(=O)N3C)C

Introduction

1,3-Dimethyl-8-(4-methylpiperazin-1-yl)-7-(naphthalen-1-ylmethyl)purine-2,6-dione is a complex organic compound belonging to the purine family. This compound features a purine backbone, which is a key structural element in many biological molecules, including nucleotides and nucleic acids. Its structure consists of a naphthalene moiety and a piperazine derivative, contributing to its potential biological activity and pharmacological applications.

Chemical Behavior and Reactions

1,3-Dimethyl-8-(4-methylpiperazin-1-yl)-7-(naphthalen-1-ylmethyl)purine-2,6-dione can undergo various chemical reactions:

  • Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

  • Reduction: Reduction processes can be facilitated by hydrogen gas in the presence of catalysts like palladium on carbon (Pd/C), converting the compound into amines or alcohols.

  • Substitution: Nucleophilic substitution can occur at the purine core or the naphthalen-1-ylmethyl group when treated with alkyl halides or acyl chlorides in basic conditions.

Biological Activities and Potential Applications

Research indicates that this compound exhibits significant biological activities, including potential roles as an enzyme inhibitor and receptor modulator. It may interact with enzymes involved in metabolic pathways and neurotransmitter systems, suggesting therapeutic implications in treating conditions such as cancer and neurological disorders.

Biological ActivityPotential Application
Enzyme InhibitionCancer treatment
Receptor ModulationNeurological disorders
Metabolic Pathway InteractionDiabetes management

Synthesis and Industrial Uses

The synthesis of 1,3-Dimethyl-8-(4-methylpiperazin-1-yl)-7-(naphthalen-1-ylmethyl)purine-2,6-dione typically involves multi-step organic reactions. Common synthetic routes include various condensation and substitution reactions. This compound is utilized in developing advanced materials and as a catalyst in organic synthesis.

Synthetic RouteDescription
Condensation ReactionsFormation of the purine core
Substitution ReactionsIntroduction of naphthalen-1-ylmethyl and piperazin-1-yl groups

Comparison with Similar Compounds

Several compounds share structural similarities with 1,3-Dimethyl-8-(4-methylpiperazin-1-yl)-7-(naphthalen-1-ylmethyl)purine-2,6-dione, but each has unique features:

Compound NameUnique Features
1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-piperazin-1-ylpurine-2,6-dioneEnhanced lipophilicity due to naphthalene
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(4-methylpiperazinyl)-3,7-dihydro-purine-2,6-dionePotential Dipeptidyl Peptidase IV inhibitor
3-Methyl-8-(1-pyrrolidinyl)-3,7-dihydro-purine-2,6-dioneDifferent nitrogen-containing ring affects binding properties

These comparisons illustrate how variations in substituents can significantly influence pharmacological profiles and biological activities.

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